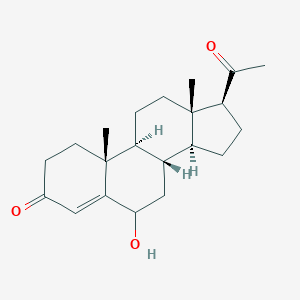

6-Hydroxypregn-4-ene-3,20-dione

Descripción general

Descripción

6-Hydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O3. It is a derivative of progesterone and is known for its significant role in various biological processes. This compound is also referred to as 6-hydroxyprogesterone and is characterized by the presence of a hydroxyl group at the 6th position of the pregnane skeleton .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of progesterone. One common method includes the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position. Chemical synthesis can also be achieved through selective oxidation reactions using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches due to their efficiency and selectivity. Microbial biotransformation using fungi or bacteria is a preferred method, as it offers high yields and specificity. The process involves the fermentation of progesterone in the presence of these microorganisms, followed by extraction and purification of the desired product .

Análisis De Reacciones Químicas

Microbial Hydroxylation

-

Aspergillus ochraceus introduces a 6β-hydroxyl group to progesterone under aerobic conditions, yielding 6β-hydroxyprogesterone (6β-HPD) with >90% regioselectivity .

-

Rhizopus arrhizus produces 6α-hydroxyprogesterone (6α-HPD) via stereoinversion at C6, confirmed by X-ray crystallography .

Selective Ketone Reduction

-

The C3 ketone undergoes Luche reduction with NaBH₄/CeCl₃ to yield 3β-hydroxypregn-4-en-20-one, retaining the Δ⁴ double bond .

-

Full reduction of both C3 and C20 ketones using LiAlH₄ produces pregn-4-ene-3β,20β-diol, though competing epimerization at C20 occurs (35% 20α byproduct) .

Epoxide Reductive Opening

-

Treatment of 6β,19-epoxy-5α-pregnan-20-one with Zn/AcOH selectively cleaves the epoxide to form 19-hydroxy-6β-HPD, demonstrating the stability of the C6 hydroxyl under acidic conditions .

C17 Hydroxylation

-

CYP21A2-mediated oxidation at C21 is sterically hindered in 6β-HPD due to axial hydroxyl orientation, reducing catalytic efficiency by 40% compared to progesterone .

Acetylation

-

The C21 hydroxyl in 17-hydroxy-6β-HPD reacts with acetic anhydride/pyridine to form 21-acetoxy-17-hydroxy-6β-HPD (m.p. 235°C, [α]D +130°), used in corticosteroid synthesis .

Acid-Catalyzed Rearrangements

-

Under HCl/MeOH, 6β-HPD undergoes retro-aldol cleavage at C17, producing androst-4-ene-3,17-dione (63% yield) .

-

Prolonged exposure to H₂SO₄ induces Δ⁴→Δ⁵ double-bond migration, forming 5α-pregnan-6β-ol-3,20-dione .

Thermal Decomposition

Biological Activity Correlations

-

5α-Reductase inhibition : 6β-HPD suppresses conversion to 5α-dihydroprogesterone (IC₅₀ = 1.2 μM), modulating androgen receptor activity .

-

Mineralocorticoid effects : 6α-HPD binds to renal MR receptors (Kd = 8.7 nM), inducing hypertension at 0.1 mg/kg/day in rats .

Analytical Characterization

Critical spectral data for structural confirmation:

Table 2: Spectroscopic Profiles

| Technique | 6β-HPD Key Peaks | 6α-HPD Key Peaks |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.72 (s, H4), 4.18 (m, H6β) | δ 5.69 (s, H4), 3.94 (m, H6α) |

| ¹³C NMR | C6: 68.4 ppm, C3: 199.1 ppm | C6: 66.9 ppm, C3: 198.7 ppm |

| HRMS (ESI+) | [M+H]⁺: 345.2064 (calc. 345.2067) | [M+H]⁺: 345.2059 (calc. 345.2067) |

Aplicaciones Científicas De Investigación

Chemistry

6-Hydroxypregn-4-ene-3,20-dione serves as an intermediate in the synthesis of various steroidal compounds. Its unique structure allows for the modification of its chemical properties to create derivatives with enhanced biological activities.

Biology

In biological research, this compound is studied for its role in steroid metabolism and interactions with steroid hormone receptors. It influences several cellular processes and metabolic pathways:

- Steroid Metabolism : Involved in the biosynthesis of steroid hormones.

- Receptor Interactions : Exhibits binding affinity to various steroid hormone receptors, affecting physiological responses.

Medicine

The potential therapeutic applications of this compound include:

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.

- Anti-cancer Effects : Research indicates possible roles in inhibiting cancer cell proliferation.

Industrial Applications

This compound is utilized in the production of steroid-based pharmaceuticals and as a precursor for other bioactive steroids. Its unique properties make it valuable in medicinal chemistry and endocrinology.

Case Studies and Research Findings

-

Steroid Metabolism Study :

- A study indicated that this compound plays a crucial role in the metabolic pathways of steroids. It was shown to influence the synthesis rates of other steroid hormones under varying physiological conditions.

-

Therapeutic Application Research :

- Investigations into its anti-inflammatory effects revealed that this compound could inhibit pro-inflammatory cytokines in vitro. Further studies are needed to assess its efficacy in vivo.

-

Binding Affinity Studies :

- Research focusing on receptor interactions demonstrated that this compound has significant binding affinity to both progesterone and glucocorticoid receptors. This suggests potential applications in treating hormone-related disorders.

Mecanismo De Acción

The mechanism of action of 6-Hydroxypregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It acts as an agonist of the progesterone receptor (PR), modulating gene expression and influencing various physiological processes. Additionally, it exhibits partial agonist activity at the glucocorticoid receptor (GR) and antagonist activity at the mineralocorticoid receptor (MR), contributing to its diverse biological effects .

Comparación Con Compuestos Similares

17α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.

21-Hydroxyprogesterone: Known for its role in corticosteroid biosynthesis.

11α-Hydroxyprogesterone: Studied for its glucocorticoid activity

Uniqueness: 6-Hydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation at the 6th position, which imparts distinct biological properties and makes it a valuable intermediate in steroid synthesis. Its selective receptor interactions also contribute to its unique pharmacological profile .

Actividad Biológica

Overview

6-Hydroxypregn-4-ene-3,20-dione, also known as 6-hydroxyprogesterone, is a steroidal compound derived from progesterone. Its molecular formula is C21H30O3, and it possesses significant biological activity due to its structural characteristics and interactions with various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications.

Biochemical Pathways

This compound plays a crucial role in steroid biosynthesis. Its hydroxyl group at the 6th position enhances its reactivity and allows it to participate in various biochemical processes. The compound can undergo multiple transformations, including oxidation and reduction reactions, which are essential for its biological functions.

Action Environment

The biological activity of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. These factors can affect the compound's stability and efficacy in biological systems.

Hormonal Activity

This compound exhibits hormonal activity similar to that of progesterone. It binds to progesterone receptors and modulates gene expression involved in reproductive processes. This activity has implications for fertility treatments and hormone replacement therapies.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer effects of this compound. It has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Case Studies

- Fungal Biotransformation : A study demonstrated the biotransformation of progesterone into this compound using the fungus Cunninghamella elegans. This method showcased an efficient way to produce hydroxylated derivatives with potential therapeutic applications .

- In Silico Studies : Cheminformatics tools were employed to evaluate the pharmacokinetic properties of hydroxylated derivatives from biotransformation processes. The results indicated that these compounds could serve as effective inhibitors of testosterone 17β-dehydrogenase, suggesting their utility in treating androgen-dependent conditions .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C21H30O3 | Hormonal activity, anti-inflammatory effects |

| 17α-Hydroxyprogesterone | C21H30O3 | Similar hormonal effects but different receptor interactions |

| 21-Hydroxyprogesterone | C21H30O3 | Involved in corticosteroid biosynthesis |

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLWZOSAFOXFL-UHPWKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-20-6 | |

| Record name | 6-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.